N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
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Overview
Description
N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a cyclopentyl group, an ethyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-acetamide: This compound has a similar structure but with a hydroxy group instead of an ethyl group.
N-cyclopentyl-2-(2-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: This compound lacks the ethyl group present in the original compound.
Uniqueness
N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is unique due to the presence of both the cyclopentyl and ethyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
IUPAC Name |
N-cyclopentyl-2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-20-11-10-14-15(18(20)22)8-5-9-16(14)23-12-17(21)19-13-6-3-4-7-13/h5,8-11,13H,2-4,6-7,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLOMCWOAEBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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